![molecular formula C13H14BrClN2O2 B572040 Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate CAS No. 1234616-42-2](/img/structure/B572040.png)

Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

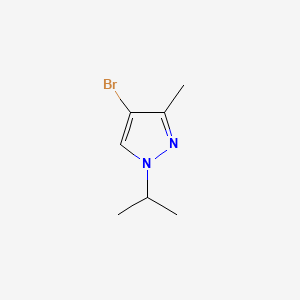

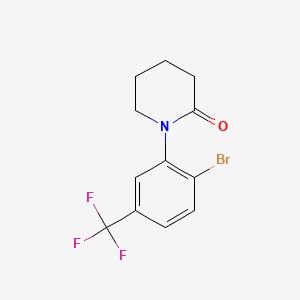

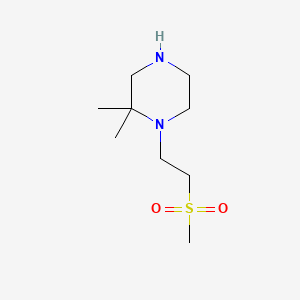

Tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate is a chemical compound with the molecular formula C13H14BrClN2O2 . It is a specialty chemical that is used in various applications, including as a building block in the synthesis of other complex molecules .

Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C13H14BrClN2O2. It contains a pyrrolo[2,3-b]pyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring . The 5-position of the pyrrolopyridine core is substituted with a bromine atom, and the 3-position is substituted with a chloromethyl group . The carboxylate group is attached to the nitrogen of the pyrrole ring and is further substituted with a tert-butyl group .科学的研究の応用

Synthesis of Fluorinated Heterocycles

A study demonstrated the synthesis of fluorinated pyrrolo[2,3-b]pyridines, highlighting an efficient approach to these compounds which are potentially useful as adenosine deaminase (ADA) and inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitors. The research detailed a method for removing the tert-butyl protecting group, followed by glycosylation of the resultant products, showing the utility of the compound in developing novel inhibitors (Iaroshenko et al., 2009).

Advanced Organic Synthesis

Another application involved a practical synthesis of N-tert-butyl disubstituted pyrrolidines through a nitrile anion cyclization strategy. This research outlines a chromatography-free synthesis process, emphasizing the compound's role in producing complex organic molecules with high yield and enantiomeric excess. The study showcases the compound's significance in asymmetric synthesis and organic chemistry (Chung et al., 2005).

Catalysis and Reaction Mechanisms

Research into the Suzuki cross-coupling reactions of brominated salicylaldehyde with pyridylboronic acid used variants of the compound to develop an efficient method for coupling arylboronic acids with aryl bromides. This study highlights the compound's utility in facilitating complex reactions, offering insights into catalysis and reaction mechanisms (Wang et al., 2014).

Heterocyclic Chemistry and Drug Design

Further, the compound was employed in the synthesis of highly substituted pyrrole-3-carboxylic acid derivatives, demonstrating its utility in continuous flow synthesis and drug design. The research provided a novel one-step synthesis method, advancing the field of heterocyclic chemistry and showcasing the compound's relevance in the synthesis of potential drug candidates (Herath & Cosford, 2010).

作用機序

Target of Action

It’s often used as an intermediate in organic synthesis , suggesting that its targets could vary depending on the specific reactions it’s involved in.

Mode of Action

As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions, such as condensation, substitution, or hydroxylation .

Biochemical Pathways

As an intermediate in organic synthesis, it’s likely involved in various biochemical pathways depending on the final products it’s used to synthesize .

Pharmacokinetics

As an intermediate in organic synthesis, its pharmacokinetic properties would likely depend on the specific reactions it undergoes and the final products it’s used to synthesize .

Result of Action

As an intermediate in organic synthesis, its effects would likely depend on the specific reactions it’s involved in and the final products it’s used to synthesize .

Action Environment

As an intermediate in organic synthesis, these factors would likely depend on the specific reactions it’s involved in and the final products it’s used to synthesize .

Safety and Hazards

特性

IUPAC Name |

tert-butyl 5-bromo-3-(chloromethyl)pyrrolo[2,3-b]pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14BrClN2O2/c1-13(2,3)19-12(18)17-7-8(5-15)10-4-9(14)6-16-11(10)17/h4,6-7H,5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHRIZQSBVKMZHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Br)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14BrClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735084 |

Source

|

| Record name | tert-Butyl 5-bromo-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234616-42-2 |

Source

|

| Record name | tert-Butyl 5-bromo-3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12,12-Dimethyl-11,12-dihydroindeno[2,1-a]carbazole](/img/structure/B571963.png)

![6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine hydrochloride](/img/structure/B571979.png)